(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one structural analysis
(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one structural analysis
An In-Depth Technical Guide to the Structural Analysis of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, a key bicyclic furanone derivative. With the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol , this compound serves as a critical intermediate and is also identified as an impurity in the synthesis of the antiretroviral medication Darunavir.[1][2][3][4] Given its pharmaceutical relevance, unambiguous confirmation of its structure, including its specific stereochemistry, is paramount. This document outlines a multi-technique analytical workflow, blending foundational spectroscopic principles with advanced 2D NMR experiments and conformational insights. The methodologies described are designed to provide a self-validating system for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of complex chiral molecules.
Introduction and Strategic Overview
The molecule (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one presents a rigid, fused bicyclic system containing a γ-lactone, an ether, and three defined stereocenters (C3a, C4, and C6a). The core challenge in its analysis is not merely to confirm the atomic connectivity but to rigorously verify the relative and absolute stereochemistry that defines its unique three-dimensional architecture.
Our analytical strategy is hierarchical. We begin by confirming the fundamental molecular properties (mass and functional groups) and then proceed to map the proton-carbon framework. The final and most critical phase involves using through-space NMR correlations to establish the stereochemical configuration.
Figure 1: A hierarchical workflow for the complete structural elucidation of the target molecule.
Foundational Spectroscopic Analysis
Mass Spectrometry (MS)
Causality: The initial step is to verify the molecular mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a level of precision that distinguishes the target formula from other potential isobaric compounds.
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Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
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Expected Result: An exact mass measurement for the protonated molecule [M+H]⁺.
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Calculated Mass for [C₇H₁₁O₄]⁺: 159.0652
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The experimental value must fall within a narrow tolerance (typically < 5 ppm) of the calculated mass to confirm the elemental formula C₇H₁₀O₄.
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Infrared (IR) Spectroscopy
Causality: IR spectroscopy provides rapid, definitive evidence for the presence of key functional groups. For this molecule, the most diagnostic feature is the strained five-membered ring lactone carbonyl.
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Technique: Attenuated Total Reflectance (ATR) on a solid sample.
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Expected Key Absorptions:
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~1775 cm⁻¹ (strong, sharp): C=O stretch of the γ-lactone. The frequency is elevated from a typical ester (~1740 cm⁻¹) due to the ring strain of the five-membered lactone.
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1200-1000 cm⁻¹ (strong, broad region): Multiple C-O stretching vibrations from the lactone and the ether functionalities.
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3000-2850 cm⁻¹ (medium): C-H stretching vibrations of the aliphatic and methoxy groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR is the cornerstone of this analysis, providing unambiguous evidence of the molecular skeleton and stereochemistry. All spectra should be acquired in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
¹H and ¹³C NMR: Initial Data Acquisition
Causality: One-dimensional ¹H and ¹³C NMR spectra provide an inventory of the proton and carbon environments within the molecule. The chemical shifts, integrals (for ¹H), and multiplicities reveal the electronic nature and neighboring atoms for each nucleus.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Proton | Predicted Shift (ppm) | Multiplicity | Coupling (J, Hz) | Assignment Notes |
|---|---|---|---|---|
| H4 | ~4.1 - 4.2 | d | ~4-5 | Coupled to H3a. Adjacent to two oxygens. |
| H6a | ~4.8 - 4.9 | t | ~5-6 | Bridgehead proton, coupled to both H6 protons. |
| H3a | ~3.1 - 3.2 | ddd | ~5, 7, 8 | Bridgehead proton, coupled to H4 and both H3 protons. |
| OCH₃ | ~3.4 | s | - | Characteristic singlet for a methoxy group. |
| H6α/β | ~3.9 - 4.1 | m | - | Diastereotopic protons on C6. |
| H3α/β | ~2.8 - 3.0 | m | - | Diastereotopic protons on C3, adjacent to carbonyl. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Carbon | Predicted Shift (ppm) | Assignment Notes |
|---|---|---|
| C2 | ~175 | Lactone carbonyl. |
| C4 | ~108 | Acetal-like carbon, bonded to two oxygens. |
| C6a | ~80 | Bridgehead carbon, ether linkage. |
| C6 | ~70 | Methylene carbon, ether linkage. |
| OCH₃ | ~56 | Methoxy carbon. |
| C3a | ~45 | Bridgehead carbon. |
| C3 | ~38 | Methylene carbon alpha to carbonyl. |
2D NMR: Assembling the Puzzle
Causality: While 1D NMR provides the pieces, 2D NMR experiments reveal how they connect. A combination of COSY, HSQC, and HMBC experiments is essential for assembling the complete bicyclic framework.
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¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. Key expected correlations would trace the paths: H4 ↔ H3a ↔ H3 protons, and H6a ↔ H6 protons. This confirms the connectivity within each five-membered ring.
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HSQC (Heteronuclear Single Quantum Coherence): This is the definitive tool for assigning carbon signals. It generates a correlation peak for every proton and the carbon atom it is directly attached to, effectively merging the ¹H and ¹³C data.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this structure, as it reveals long-range (2- and 3-bond) correlations between protons and carbons. These correlations bridge functional groups and confirm the overall topology.
Figure 2: Key expected HMBC correlations for structural confirmation.
Trustworthiness Check: The HMBC spectrum provides a self-validating dataset. For example, the observation of a correlation from the sharp methoxy proton singlet (~3.4 ppm) to the acetal-like carbon C4 (~108 ppm) unambiguously places the methoxy group at the C4 position. Similarly, correlations from H3 protons to the carbonyl carbon C2 confirm the lactone structure.
Stereochemical and Conformational Analysis
Causality: The biological activity of a chiral molecule is intrinsically linked to its 3D structure. The name (3aS,4S,6aR) specifies a single diastereomer. NMR techniques that measure through-space proximity, like NOESY, are required to confirm the relative stereochemistry.
NOESY/ROESY for Relative Stereochemistry
The tetrahydrofuro[3,4-b]furan core is a cis-fused system, meaning the two bridgehead protons (H3a and H6a) are on the same face of the bicyclic structure. This arrangement is generally the thermodynamically more stable one for such fused lactones.[5]
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Technique: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).
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Principle: These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.
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Key Validating Correlations:
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H3a ↔ H6a: A strong NOE between the two bridgehead protons is definitive proof of the cis-ring fusion.
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H3a ↔ H4: An NOE between these protons confirms that the methoxy group at C4 is on the same face as the bridgehead protons (endo).
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H6a ↔ H4: This correlation would further solidify the syn relationship between these three key protons.
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Figure 3: Critical NOE correlations confirming the relative syn stereochemistry.
Conformational Insights
The five-membered rings in tetrahydrofuran derivatives are not planar and typically adopt envelope (E) or twist (T) conformations to minimize strain.[6] In a fused system like this, the conformational freedom is highly restricted. The cis-fusion locks the rings into a specific puckered arrangement. The exact conformation can be further investigated by:
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Measuring J-couplings: The magnitude of the ³JHH coupling constants can be related to the dihedral angles between protons via the Karplus equation, providing insight into the ring pucker.
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Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the molecule's geometry, predict the lowest-energy conformation, and even calculate theoretical NMR chemical shifts and couplings for comparison with experimental data.[7]
Standard Operating Protocol: Comprehensive NMR Analysis
Objective: To acquire a full, high-quality NMR dataset for the unambiguous structural and stereochemical assignment of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one.
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Sample Preparation:
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Accurately weigh 10-15 mg of the sample.
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Dissolve in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup:
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Use a spectrometer with a field strength of ≥ 400 MHz equipped with a cryoprobe for optimal sensitivity.
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Lock onto the deuterium signal of CDCl₃ and shim the magnetic field to achieve high homogeneity (line width for TMS < 0.5 Hz).
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Tune and match the probe for both ¹H and ¹³C frequencies.
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Set the sample temperature to 298 K and allow it to equilibrate for 5 minutes.
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Data Acquisition Parameters:
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¹H Spectrum:
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Pulse Program: zg30
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Spectral Width: 16 ppm
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Acquisition Time: ~3 sec
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Relaxation Delay (d1): 2 sec
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Number of Scans: 16
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¹³C{¹H} Spectrum:
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Pulse Program: zgpg30 (proton decoupled)
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Spectral Width: 240 ppm
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Acquisition Time: ~1 sec
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Relaxation Delay (d1): 2 sec
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Number of Scans: 1024
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gCOSY Spectrum:
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Pulse Program: cosygpqf
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Acquire 2048 data points in F2 and 256-512 increments in F1.
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Number of Scans per increment: 8
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gHSQC Spectrum:
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Pulse Program: hsqcedetgpsisp2.3 (phase-edited to distinguish CH/CH₃ from CH₂)
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Set spectral widths to cover the full proton and carbon ranges.
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Optimize for ¹JCH coupling of 145 Hz.
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Number of Scans per increment: 4
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gHMBC Spectrum:
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Pulse Program: hmbcgplpndqf
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Optimize for long-range coupling (ⁿJCH) of 8 Hz.
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Number of Scans per increment: 16
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NOESY Spectrum:
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Pulse Program: noesygpph
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Use a mixing time (d8) of 500-800 ms.
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Number of Scans per increment: 16
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Data Processing:
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Apply an exponential window function (line broadening of 0.3 Hz for ¹H) or a sine-bell function for 2D data to improve signal-to-noise.
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Fourier transform, phase correct, and baseline correct all spectra.
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Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.
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Analyze spectra sequentially: Assign ¹H, use HSQC to assign ¹³C, use COSY and HMBC to build fragments and the final structure, and use NOESY to confirm stereochemistry.
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Conclusion
The structural analysis of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a quintessential example of modern organic characterization. It demands a synergistic application of multiple analytical techniques. While mass spectrometry and IR provide initial, crucial checks on the molecular formula and functional groups, it is the comprehensive suite of 1D and 2D NMR experiments that delivers the requisite detail. The systematic workflow presented here—from basic connectivity mapping with COSY and HMBC to the fine-grained stereochemical proof via NOESY—constitutes a robust and self-validating protocol. This rigorous approach ensures the highest level of confidence in the structure, a non-negotiable requirement in the field of pharmaceutical development.
References
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ResearchGate. (2011). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]
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